2,4-Dichloro-8-fluoroquinoline
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Overview
Description
2,4-Dichloro-8-fluoroquinoline is a chemical compound with the molecular formula C9H4Cl2FN. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
It is known that quinolines, the family to which this compound belongs, are often used as a basic structure for the development of synthetic antimalarial drugs and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinolines generally work by inhibiting various enzymes, leading to their broad spectrum of biological activity .
Biochemical Pathways
Quinolines, in general, are known to affect multiple biochemical pathways due to their ability to inhibit various enzymes .
Result of Action
Quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-8-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, this compound disrupts the supercoiling of DNA, leading to the inhibition of bacterial growth and replication . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In bacterial cells, it inhibits DNA replication, leading to cell death. In mammalian cells, it has been observed to induce apoptosis, a programmed cell death mechanism, through the activation of caspases and the release of cytochrome c from mitochondria . Furthermore, this compound affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active sites of DNA gyrase and topoisomerase IV. This binding inhibits the catalytic activity of these enzymes, preventing the relaxation of supercoiled DNA and thereby blocking DNA replication and transcription . Additionally, this compound has been shown to induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis . The compound also modulates gene expression by affecting transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH and temperature conditions . Long-term exposure to this compound has been shown to cause cumulative cellular damage, leading to altered cellular functions and increased susceptibility to oxidative stress . In in vitro studies, the compound’s effects on cell viability and proliferation have been found to be dose-dependent and time-dependent .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity . The compound’s pharmacokinetics and pharmacodynamics in animal models provide valuable insights into its potential therapeutic applications and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and conjugated metabolites . These metabolites are then excreted through the urine and bile . The compound’s metabolism can affect the levels of other endogenous metabolites and influence metabolic fluxes in different tissues . Additionally, this compound can modulate the activity of metabolic enzymes, leading to altered metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . It can also accumulate in mitochondria, leading to mitochondrial dysfunction and the release of pro-apoptotic factors . The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-8-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dichloroaniline with fluorinated reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-8-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents like potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, which are valuable in medicinal chemistry .
Scientific Research Applications
2,4-Dichloro-8-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Derivatives of this compound are explored for their potential use as therapeutic agents in treating various diseases.
Comparison with Similar Compounds
- 2,4-Dichloroquinoline
- 8-Fluoroquinoline
- 2,4-Dichloro-6-fluoroquinoline
Comparison: 2,4-Dichloro-8-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring. This combination imparts distinct chemical and biological properties compared to its analogs. For example, the presence of fluorine can enhance the compound’s biological activity and stability, making it more effective in certain applications .
Properties
IUPAC Name |
2,4-dichloro-8-fluoroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-6-4-8(11)13-9-5(6)2-1-3-7(9)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWIUBLBLKBKHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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